4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a carboxamide group, a sulfonyl group, and two aromatic rings with methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the sulfonyl and carboxamide groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(p-tolyl)piperazine-1-carboxamide
- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
Uniqueness
4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N-methyl-N-(4-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O3S/c1-16-5-8-19(9-6-16)22(4)21(25)23-11-13-24(14-12-23)28(26,27)20-10-7-17(2)18(3)15-20/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
DFLIJKGTUCPFCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.